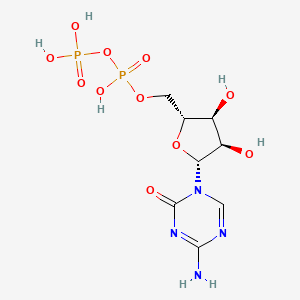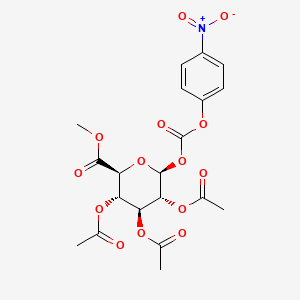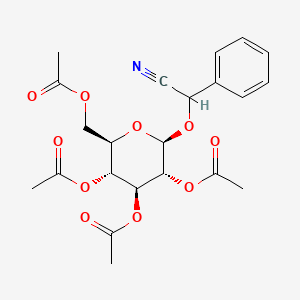![molecular formula C₂₂H₂₁BF₄N₂OS B1147176 2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride CAS No. 189148-50-3](/img/structure/B1147176.png)
2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core with a hydroxyethyl group and a benzothiazolylidene moiety, making it a subject of interest in both organic chemistry and material science.
準備方法
The synthesis of 2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinolinium core, followed by the introduction of the hydroxyethyl group and the benzothiazolylidene moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield.
化学反応の分析
2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolinium derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinolinium compounds.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride involves its interaction with molecular targets through its quinolinium core and hydroxyethyl group. These interactions can affect various molecular pathways, leading to changes in biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Compared to other similar compounds, 2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical properties and applications.
特性
IUPAC Name |
2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N2OS.BF3.FH/c1-23-20-10-4-5-11-21(20)26-22(23)12-6-7-17-13-14-24(15-16-25)19-9-3-2-8-18(17)19;2-1(3)4;/h2-14,25H,15-16H2,1H3;;1H/q+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONYTCUQEPXHBU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCO.[F-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(F)(F)F.CN\1C2=CC=CC=C2S/C1=C/C=C/C3=CC=[N+](C4=CC=CC=C34)CCO.[F-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BF4N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857772 |
Source


|
| Record name | 1-(2-Hydroxyethyl)-4-[(1E,3E)-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolin-1-ium fluoride--trifluoroborane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189148-50-3 |
Source


|
| Record name | 1-(2-Hydroxyethyl)-4-[(1E,3E)-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolin-1-ium fluoride--trifluoroborane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate](/img/structure/B1147093.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)


![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)


![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)
